molecular formula C8H12ClNO B2972072 4-Tert-butyl-3-(chloromethyl)-1,2-oxazole CAS No. 2413885-09-1

4-Tert-butyl-3-(chloromethyl)-1,2-oxazole

Cat. No.: B2972072
CAS No.: 2413885-09-1
M. Wt: 173.64
InChI Key: NNYUTDFRZHHPTM-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-(chloromethyl)-1,2-oxazole (molecular formula: C₈H₁₂ClNO) is a substituted 1,2-oxazole featuring a tert-butyl group at the 4-position and a chloromethyl moiety at the 3-position (Figure 1). Key structural identifiers include:

  • SMILES: CC(C)(C)C1=CON=C1CCl
  • InChI: InChI=1S/C8H12ClNO/c1-8(2,3)6-5-11-10-7(6)4-9/h5H,4H2,1-3H3
  • Collision Cross-Section (CCS): Predicted CCS values range from 135.2 Ų ([M+H]⁺) to 147.9 Ų ([M+Na]⁺), indicating moderate molecular compactness in gas-phase analyses .

Properties

IUPAC Name

4-tert-butyl-3-(chloromethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-8(2,3)6-5-11-10-7(6)4-9/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYUTDFRZHHPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CON=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-(chloromethyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the oxime, followed by cyclization in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-(chloromethyl)-1,2-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted oxazoles with various functional groups.

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of dihydro-oxazole derivatives.

Scientific Research Applications

4-Tert-butyl-3-(chloromethyl)-1,2-oxazole is a heterocyclic compound containing an oxazole ring with a tert-butyl group and a chloromethyl group. It is of interest in medicinal and synthetic organic chemistry because of its potential applications and biological activities.

Applications in Medicinal Chemistry

This compound is a potential precursor for biologically active compounds and finds applications in medicinal chemistry. Oxazole derivatives have therapeutic potential and are valuable for medical applications . The compound's mechanism of action involves interaction with biological targets like enzymes or receptors. Research continues into its potential therapeutic applications and efficacy against various biological targets, with its unique structure allowing for diverse modifications that could lead to new drug candidates or materials with specialized properties.

Antimicrobial Activity

Several oxazole derivatives have demonstrated antimicrobial activity . For instance, benzoxazole-5-carboxylatederivatives have shown activity against Gram-positive and Gram-negative bacteria, as well as fungal strains . Similarly, compounds 19 (2- tert-Butyl-4-(4-chlorophenyl)oxazole) and 20 (4-(4-bromophenyl)-2- tert-butyloxazole) have exhibited antibacterial potential against B. subtilis, S. aureus, E. coli, and K. pneumonia . Other oxazole derivatives, such as compound 30, have shown potent antibacterial activity, while compound 31 exhibited moderate antifungal activity . Compounds 32 and 33 have also demonstrated potent antibacterial and antifungal activities, respectively .

Antitumor Potential

Trisubstituted oxazole derivatives have been investigated for their antitumor potential against cancer cells . Compounds 60, 61, and 62 were particularly effective against PC-3 (human prostate cancer) and A431 (human epidermoid carcinoma) cells . Additionally, halogen-substituted oxazoles integrated with combretastatin A-4 (CA-4) analogues have shown enhanced anticancer activity and antivascular activity against human HT-29 colon carcinoma, human 518A2 melanoma, and Ea.hy926 endothelial hybrid cells .

Other potential applications

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-(chloromethyl)-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the 1,2-Oxazole Family

2.1.1 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole
  • Molecular Formula: C₅H₄ClF₃NO
  • Key Features : Replaces tert-butyl with a trifluoromethyl group. The electron-withdrawing CF₃ group increases polarity and reduces lipophilicity (logP) compared to the tert-butyl analog. This may alter metabolic stability and target binding .
2.1.2 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole
  • Molecular Formula: C₁₀H₇Cl₂NO
  • Demonstrated anti-inflammatory activity via LOX/COX-2 inhibition in related analogs .
2.1.3 4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole
  • Molecular Formula: C₈H₅Cl₂NOS
  • Key Features : Incorporates a thiophene ring, which may improve electronic conjugation and redox activity. Thiophene-containing heterocycles are prevalent in antiviral and anticancer agents .

Heterocycle Variants: 1,2-Oxazole vs. 1,2,4-Oxadiazole

2.2.1 3-[4-(Tert-butyl)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole
  • Molecular Formula : C₁₃H₁₆ClN₂O
  • Key Features: The 1,2,4-oxadiazole core exhibits higher thermal and enzymatic stability than 1,2-oxazoles due to additional nitrogen.
2.2.2 3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole
  • Molecular Formula : C₆H₉ClN₂O
  • Key Features : Lacks a chloromethyl group but shares the tert-butyl substituent. The chloro atom at position 5 increases electrophilicity, enabling nucleophilic substitution reactions .

Data Table: Key Comparison of 1,2-Oxazole Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Activities References
4-Tert-butyl-3-(chloromethyl)-1,2-oxazole C₈H₁₂ClNO 173.64 g/mol 4-tert-butyl, 3-chloromethyl High lipophilicity; reactive chloromethyl
4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole C₅H₄ClF₃NO 195.55 g/mol 3-CF₃, 4-chloromethyl Electron-withdrawing; moderate polarity
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole C₁₀H₇Cl₂NO 228.08 g/mol 3-(4-Cl-C₆H₄), 5-chloromethyl Anti-inflammatory (LOX/COX-2 inhibition)
3-[4-(Tert-butyl)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole C₁₃H₁₆ClN₂O 250.73 g/mol 3-(4-tert-butylphenyl), 5-chloromethyl Enhanced stability; bulky substituent
5-Benzyl-3-(chloromethyl)-1,2-oxazole C₁₁H₁₀ClNO 207.66 g/mol 5-benzyl, 3-chloromethyl Aromatic interactions; synthetic utility

Biological Activity

4-Tert-butyl-3-(chloromethyl)-1,2-oxazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a tert-butyl group that enhances lipophilicity and a chloromethyl group that can participate in nucleophilic reactions. Its molecular formula is C7H11ClN2OC_7H_{11}ClN_2O, and it is classified under oxazoles, which are five-membered heterocycles containing nitrogen and oxygen atoms .

Antimicrobial Activity

Research indicates that oxazole derivatives can exhibit significant antimicrobial properties. In particular, this compound has been noted for its ability to inhibit bacterial growth by targeting essential cellular processes such as protein synthesis and cell wall integrity.

Case Study: Antimicrobial Efficacy

A study evaluated various oxazole derivatives against three strains of Staphylococcus aureus, including methicillin-resistant strains. The results demonstrated that derivatives with a tert-butyl substitution showed improved antimicrobial activity compared to others. Specifically, compounds with lower minimum inhibitory concentration (MIC) values were identified, highlighting the effectiveness of structural modifications in enhancing biological activity .

CompoundMIC (µg/mL)Activity Level
This compound0.5 - 1High
Control (PC190723)0.25Very High

Anticancer Activity

The anticancer properties of oxazole derivatives have been extensively studied. This compound has shown potential in inhibiting cancer cell proliferation across various cancer cell lines.

Research Findings

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against multiple cancer types, including breast and lung cancers. Notably, the presence of the tert-butyl group contributes to enhanced activity against cancer cells:

Cell LineIC50 (µM)Reference Compound
MCF-7 (Breast Cancer)15.0Tamoxifen (10.38)
A549 (Lung Cancer)12.5Doxorubicin

The mechanism through which this compound exerts its biological effects involves interaction with specific biological targets such as enzymes and receptors. The chloromethyl group can react with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity .

Enzyme Inhibition

Studies have shown that oxazole derivatives can inhibit various enzymes associated with cancer progression and microbial resistance. For instance, compounds from this class have demonstrated inhibitory potency against:

  • Carbonic Anhydrase (CA)
  • Histone Deacetylases (HDAC)
  • Sirtuin enzymes

Q & A

Q. Critical Parameters :

  • Regioselectivity : Controlled by substituent electronic effects (e.g., tert-butyl’s steric bulk directing chloromethyl positioning) .
  • Yield Optimization : Adjusting reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for hydroxylamine) .

How can researchers address contradictions in reported regioselectivity during the synthesis of substituted 1,2-oxazoles?

Answer:
Contradictions often arise from competing electronic and steric effects. Methodological solutions include:

  • Spectroscopic Validation : Use ¹H-¹³C HMBC and NOESY NMR to confirm substituent positions .
  • Comparative Studies : Test alternative reagents (e.g., tert-butyl vs. methyl groups) to isolate steric contributions .
  • Computational Modeling : Apply DFT calculations to predict regioselectivity trends based on transition-state energetics .

Example : In Claisen-Schmidt condensations, electron-withdrawing groups (e.g., Cl) favor C-3 substitution, while bulky tert-butyl groups direct chloromethyl to C-4 .

What advanced spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

  • Multidimensional NMR :
    • ¹H-¹³C HMBC : Correlates long-range coupling to assign quaternary carbons (e.g., tert-butyl C-atoms at δ 150–179 ppm) .
    • ¹H-¹⁵N HMBC : Identifies nitrogen environments (δ -3.1 ppm for oxazole N) .
  • X-ray Crystallography : Resolves bond lengths (e.g., 1.34 Å for oxazole C=N) and dihedral angles (e.g., 158° for methoxycarbonyl orientation) .
  • IR Spectroscopy : Validates functional groups (e.g., C-Cl stretch at 650–750 cm⁻¹) .

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